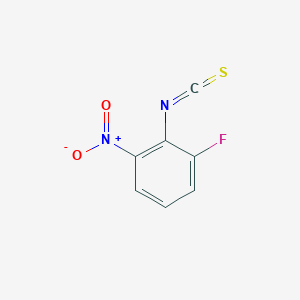
1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate is a chemical compound that features a brominated pyridine ring attached to an ethyl group, which is further linked to a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate typically involves the reaction of 6-bromo-3-pyridyl ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Nucleophilic Substitution: Substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: Utilized in the preparation of functional materials and polymers.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in the modification of proteins and nucleic acids .
Comparison with Similar Compounds
- 1-(6-Chloro-3-pyridyl)ethyl Methanesulfonate
- 1-(6-Fluoro-3-pyridyl)ethyl Methanesulfonate
- 1-(6-Iodo-3-pyridyl)ethyl Methanesulfonate
Comparison: 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different electronic and steric properties, affecting its behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C8H10BrNO3S |
|---|---|
Molecular Weight |
280.14 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C8H10BrNO3S/c1-6(13-14(2,11)12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |
InChI Key |
ZXEHTPWMCUHHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
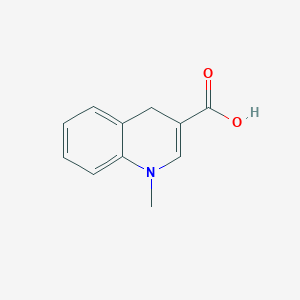
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
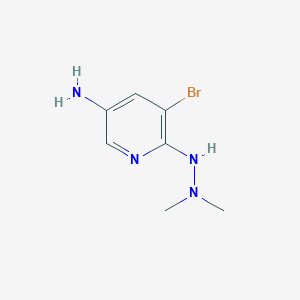
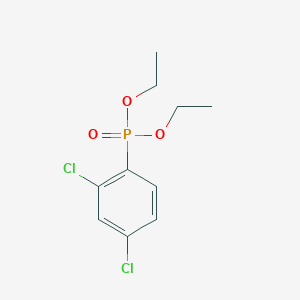
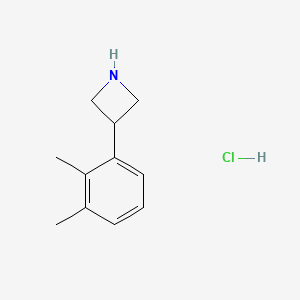


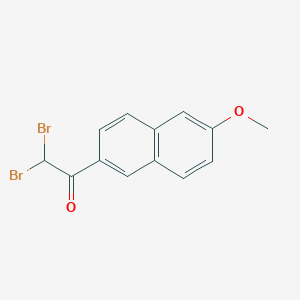
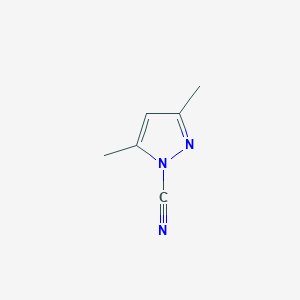
![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
